Ethyl 2-iodobenzoate

Palladium Catalysis Cross-Coupling Heterocyclic Synthesis

Ethyl 2-iodobenzoate (CAS 1829-28-3, C9H9IO2, MW 276.07 g/mol) is an ortho-iodo-substituted aromatic ester that functions as a versatile building block in synthetic organic chemistry. It combines an ester group, which can serve as a protected carboxylic acid or a directing/activating group, with an ortho-iodine atom that provides a highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) and metal-halogen exchange processes.

Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
CAS No. 1829-28-3
Cat. No. B162200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-iodobenzoate
CAS1829-28-3
Molecular FormulaC9H9IO2
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1I
InChIInChI=1S/C9H9IO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
InChIKeyQOUFDDUDXYJWHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Iodobenzoate: A Strategic Ortho-Iodoaryl Ester for Cross-Coupling and Hypervalent Iodine Chemistry


Ethyl 2-iodobenzoate (CAS 1829-28-3, C9H9IO2, MW 276.07 g/mol) is an ortho-iodo-substituted aromatic ester that functions as a versatile building block in synthetic organic chemistry [1]. It combines an ester group, which can serve as a protected carboxylic acid or a directing/activating group, with an ortho-iodine atom that provides a highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) and metal-halogen exchange processes [2]. The compound is commercially available in 98% purity from major suppliers and is used as an intermediate for pharmaceuticals, agrochemicals, and advanced materials [1].

Why Methyl 2-Iodobenzoate or 2-Iodobenzoic Acid Cannot Simply Replace Ethyl 2-Iodobenzoate in Critical Synthetic Sequences


While 2-iodobenzoic acid and methyl 2-iodobenzoate share the same ortho-iodoaryl core, their divergent physical properties, reaction outcomes, and process suitability make them non-interchangeable with the ethyl ester. The ethyl ester's distinct boiling point profile (163-165°C/23 mmHg) offers operational advantages over the methyl ester (149-150°C/10 mmHg) in certain purification workflows [1]. More critically, identical reaction conditions can yield entirely different products depending on the ester: methyl 2-iodobenzoate reacts with acrylamide under palladium catalysis to give a 2H-2-benzazepine-1,3-dione, whereas ethyl 2-iodobenzoate cleanly affords the desired cinnamide [2]. Such divergent outcomes, dictated solely by the ester group, render generic substitution hazardous without careful validation.

Quantitative Evidence Differentiating Ethyl 2-Iodobenzoate from Its Closest Analogs


Methyl vs. Ethyl Ester: Divergent Product Outcomes Under Identical Sonogashira/Heck Conditions

A direct comparative study by Chaudhary and Bedekar (2012) examined the reaction of methyl 2-iodobenzoate and ethyl 2-iodobenzoate with acrylamide under sunlight-promoted palladium catalysis. Under identical conditions, methyl 2-iodobenzoate furnished 2H-2-benzazepine-1,3-dione, an unexpected cyclized product, whereas ethyl 2-iodobenzoate gave the desired cinnamide without competing cyclization [1]. This demonstrates that the ester moiety critically influences the reaction pathway, making the ethyl ester the required substrate for applications targeting linear amide products.

Palladium Catalysis Cross-Coupling Heterocyclic Synthesis

Aryl Iodide vs. Aryl Bromide: Superior Intramolecular Coupling Yields in Key Steps

In palladium-catalyzed intramolecular biaryl coupling reactions, 2-iodobenzoates consistently outperform their bromo- and triflate counterparts. The Science of Synthesis compilation reports that a 2-iodobenzoate substrate gave an 84% yield of 6H-dibenzo[b,d]pyran-6-one under optimized conditions (Pd(OAc)2, NaOAc, DMF, reflux), while the corresponding 2-bromobenzoate and 2-triflate precursors gave significantly poorer yields under a range of similar conditions [1]. During the total synthesis of gilvocarcin M, this exact iodide-dependent coupling achieved a 90% yield for the key framework [1].

Intramolecular Biaryl Coupling Total Synthesis Palladium Catalysis

Oxidation Potential: Ortho-Iodoaryl Esters Exhibit Lower Oxidation Barriers than Iodobenzene and Other Isomers

A combined electrochemical and DFT study by Šebesta et al. (2021) revealed that 2-iodobenzoic acid and its functional derivatives (including esters) display an 'unexpectedly low oxidation potential' compared to iodobenzene, 3-iodobenzoic acid, and 4-iodobenzoic acid [1]. This ortho-effect is attributed to decreased electron density at the iodine atom and the formation of a planar radical cation, which reorders frontier molecular orbitals [1]. While this is a class-level inference (the ethyl ester specifically was not the sole subject), it directly applies to ethyl 2-iodobenzoate and explains its enhanced propensity toward oxidative transformations that generate hypervalent iodine species.

Electrochemistry Hypervalent Iodine DFT Calculations

IBX-Ester Precursor: Facile Oxidation to Crystalline Hypervalent Iodine Reagents

Zhdankin et al. (2005) demonstrated that 2-iodobenzoate esters, including ethyl 2-iodobenzoate, can be cleanly oxidized by hypochlorite to the corresponding 2-iodoxybenzoate esters (IBX-esters), which are isolated as chemically stable, microcrystalline products [1]. These IBX-esters belong to a new class of pentavalent iodine oxidants with a pseudobenziodoxole structure and represent a safer, more tractable alternative to the parent IBX [1]. This transformation is general for 2-iodobenzoate esters, positioning ethyl 2-iodobenzoate as a direct precursor to a useful family of bench-stable oxidants.

Hypervalent Iodine Oxidation Reagent Synthesis

High-Value Application Scenarios for Ethyl 2-Iodobenzoate Informed by Differential Evidence


Palladium-Catalyzed Intramolecular Biaryl Couplings in Total Synthesis

Ethyl 2-iodobenzoate is the substrate of choice for constructing the 6H-dibenzo[b,d]pyran-6-one core found in natural products like gilvocarcin M. The Science of Synthesis compilation confirms that 2-iodobenzoates give superior yields (84-90%) compared to the corresponding bromides and triflates under Pd-catalyzed cyclization conditions [1]. Researchers facing low yields in key macrocyclization or ring-closing steps should prioritize the iodide ester over the bromide analog.

Selective Synthesis of Cinnamides and Linear Amides via Cross-Coupling

When the synthetic objective is a linear cinnamide derivative via Sonogashira or Heck coupling, ethyl 2-iodobenzoate is the mandatory reagent. Direct comparative evidence shows that methyl 2-iodobenzoate undergoes competing cyclization to a benzazepinedione under identical sunlight-promoted palladium conditions, whereas the ethyl ester cleanly delivers the desired cinnamide [2]. Procurement should specify ethyl 2-iodobenzoate to avoid product loss from divergent pathways.

Synthesis of Bench-Stable Hypervalent Iodine(V) Oxidants (IBX-Esters)

Ethyl 2-iodobenzoate serves as a direct precursor to the corresponding IBX-ethyl ester, a microcrystalline, pentavalent iodine oxidant with a pseudobenziodoxole structure [3]. This transformation offers a safer, more soluble alternative to parent IBX. Laboratories developing new hypervalent iodine reagents or seeking milder oxidants for alcohol-to-carbonyl conversions should procure ethyl 2-iodobenzoate as the starting material.

Electrochemical and Mechanistic Studies on Ortho-Substituted Iodoarenes

The ortho-iodoaryl ester motif exhibits an 'unexpectedly low' oxidation potential relative to iodobenzene and other iodobenzoic acid isomers, as established by electrochemical and DFT studies [4]. Ethyl 2-iodobenzoate is therefore a valuable model substrate for investigating ortho-effects in oxidative addition, hypervalent iodine generation, and radical cation formation.

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